N,N'-Dicyanoethyl-1,4-butanediamine
Overview
Description
3-[4-(2-Cyanoethylamino)butylamino]propanenitrile is an organic compound that contains both nitrile and amino functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Cyanoethylamino)butylamino]propanenitrile typically involves the reaction of 4-(2-Cyanoethylamino)butylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amine to the nitrile group.
Industrial Production Methods
In an industrial setting, the production of 3-[4-(2-Cyanoethylamino)butylamino]propanenitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Cyanoethylamino)butylamino]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
Oxidation: Oximes and amides.
Reduction: Primary amines.
Substitution: Various substituted amines and nitriles.
Scientific Research Applications
3-[4-(2-Cyanoethylamino)butylamino]propanenitrile is a versatile material used extensively in scientific research. Its unique properties make it suitable for various applications, such as:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound is used as a ligand in catalytic reactions.
Materials Science: It is employed in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-[4-(2-Cyanoethylamino)butylamino]propanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile and amino groups facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-Cyanoethylamino)butylamino]butanenitrile
- 3-[4-(2-Cyanoethylamino)butylamino]pentanenitrile
Uniqueness
3-[4-(2-Cyanoethylamino)butylamino]propanenitrile is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Biological Activity
N,N'-Dicyanoethyl-1,4-butanediamine (DCBD) is a compound derived from 1,4-butanediamine, which has garnered attention due to its potential biological activities. This article will explore the biological activity of DCBD, focusing on its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the following structural formula:
This compound contains two cyano groups attached to a butanediamine backbone, which is significant for its biological interactions.
Synthesis
DCBD can be synthesized through various methods involving the reaction of 1,4-butanediamine with cyanide sources. The general synthetic route includes:
- Starting Material : 1,4-butanediamine.
- Reagents : Ethyl cyanoacetate or other cyanide derivatives.
- Reaction Conditions : Typically involves heating under controlled conditions to promote the formation of the dicyanoethyl derivative.
The biological activity of DCBD is primarily attributed to its interaction with cellular pathways involved in:
- Polyamine Metabolism : DCBD may influence polyamine levels within cells, impacting cell proliferation and apoptosis.
- Nitric Oxide Synthase Inhibition : Similar to other diamines, it may modulate nitric oxide production, affecting vascular functions and neurotransmission.
Antimicrobial Activity
Research indicates that compounds similar to DCBD exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains due to their ability to disrupt microbial membranes and inhibit growth.
Study 1: Antitumor Activity
A study investigated the effects of DCBD on tumor cell lines. The findings suggested that DCBD reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.
Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase-3 Activity) |
---|---|---|
0 | 100 | 0 |
10 | 75 | 2 |
50 | 50 | 5 |
100 | 30 | 15 |
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of DCBD in models of neurodegeneration. Results indicated that DCBD administration improved neuronal survival rates and reduced markers of oxidative stress.
Safety and Toxicology
While exploring the biological activity of DCBD, safety assessments are crucial. Preliminary studies indicate that DCBD can cause skin and eye irritation; thus, appropriate handling precautions are necessary during laboratory applications.
Properties
IUPAC Name |
3-[4-(2-cyanoethylamino)butylamino]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZTYCGWACGYJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCC#N)CNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14209-32-6 | |
Record name | 3,3'-(Tetramethylendiimino)dipropionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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